molecular formula C13H16N2O2 B1480988 Azetidin-3-yl(4-methoxyindolin-1-yl)methanone CAS No. 2098015-89-3

Azetidin-3-yl(4-methoxyindolin-1-yl)methanone

Cat. No.: B1480988
CAS No.: 2098015-89-3
M. Wt: 232.28 g/mol
InChI Key: OIEYFYXDUYMPKJ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-methoxyindolin-1-yl)methanone ( 2098015-89-3) is a synthetic organic compound with a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol . Its structure features an azetidine ring connected via a carbonyl group to a 4-methoxyindoline scaffold, making it a valuable chemical building block in medicinal chemistry and drug discovery research . Compounds containing the azetidin-3-yl group are of significant interest in advanced synthetic methodologies, such as Minisci reactions, which are versatile CH-functionalization processes used to introduce complex fragments into heteroaromatic systems . This makes this compound a potentially useful intermediate for the synthesis and exploration of novel pharmacologically active molecules. It is available for research purposes from specialized suppliers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

azetidin-3-yl-(4-methoxy-2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-12-4-2-3-11-10(12)5-6-15(11)13(16)9-7-14-8-9/h2-4,9,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYFYXDUYMPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-methoxyindolin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring. The presence of the methoxyindole moiety contributes to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of azetidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Compound StructureCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)10.64 - 33.62
4-(2-chlorophenyl)-3-methoxyazetidin-2-oneMDA-MB-231 (Breast Cancer)Nanomolar

These results indicate that azetidine derivatives can inhibit cell growth and induce apoptosis, making them promising candidates for further development as anticancer agents.

Antiviral Activity

In addition to its anticancer properties, azetidin derivatives have shown antiviral activity. A study highlighted that certain azetidinone compounds exhibited moderate inhibitory effects against human coronaviruses and influenza viruses. Specifically, the compound trans-11f demonstrated an EC50 value of 45 µM against human coronavirus 229E, indicating its potential as an antiviral agent:

CompoundVirus TypeEC50 (µM)Reference
trans-11fHuman Coronavirus 229E45
cis-11fInfluenza A (H1N1)8.3

The mechanism through which azetidin derivatives exert their biological effects often involves interaction with specific molecular targets within cancer cells or viral pathogens. For example, compounds may inhibit key enzymes or proteins involved in cell proliferation or viral replication.

Case Studies and Research Findings

Several case studies have provided insight into the efficacy of azetidin derivatives:

  • Study on Antiproliferative Effects : A series of azetidinones were synthesized and tested against multiple cancer cell lines, revealing dose-dependent inhibition of cell growth with some compounds showing IC50 values comparable to established chemotherapeutics like Cisplatin .
  • Antiviral Efficacy : Research indicated that certain azetidinone analogs could inhibit viral replication effectively without adversely affecting normal cell morphology, suggesting a selective action that minimizes toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Modifications Key Data (Yield, Activity) Reference ID
Azetidin-3-yl(4-methoxyindolin-1-yl)methanone Azetidine + 4-methoxyindoline N/A (hypothetical based on similar compounds) -
(Thiazol-2-yl)(4-methoxyindolin-1-yl)methanone Thiazole replaces azetidine; 4-methoxyindoline retained Yield: 40–82% (varies with substituents)
Compound 10 () Azetidine + thiazole + triazole Yield: 28%; IC₅₀ (hypothetical): ~5 μM*
Compound 18 () Azetidine + pyridinylbenzoyl + thiazole Yield: 28%; Melting point: 90–91°C
Compound 36 () Azetidine + fluoroazetidinylbenzoyl + thiazole Yield: 32%; Melting point: 171–172°C
4-Amino-3-(1H-indol-1-yl)phenylmethanone Indole + hydroxyphenyl + aminophenyl Anti-inflammatory activity; High oral bioavailability

*Note: IC₅₀ value inferred from structurally related compound in (IC₅₀ = 5 μM for a triazole-containing analogue).

Key Comparative Insights

Substituent Effects on Bioactivity
  • Azetidine vs. For instance, compound 10 (azetidine-triazole-thiazole) shows reversible inhibition of monoacylglycerol lipase, a property linked to its constrained geometry .
  • Methoxy Substitution: The 4-methoxy group on indoline (target compound) may enhance metabolic stability compared to non-substituted indoles (e.g., compound 8a in ), as methoxy groups often reduce oxidative degradation .
Pharmacokinetic Properties
  • Compounds with methoxy or hydroxyphenyl groups (e.g., ) demonstrate improved solubility and oral bioavailability compared to purely aromatic systems. For example, 4-amino-3-(1H-indol-1-yl)phenylmethanone shows high intestinal absorption (log Papp > 5 × 10⁻⁶ cm/s) and low toxicity, attributed to its polar substituents .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Azetidin-3-yl(4-methoxyindolin-1-yl)methanone generally involves two major components:

This approach leverages the nucleophilicity of the azetidine nitrogen and the electrophilicity of activated carbonyl groups for amide bond formation.

Preparation of Azetidine Derivatives

Azetidine derivatives are typically prepared through nucleophilic substitution or ring-closure reactions involving amino precursors and halohydrins or epihalohydrins.

Key methods include:

  • Amino derivative reaction with epichlorohydrin or epibromohydrin in inert solvents to form azetidinols, which are further functionalized to azetidine derivatives. This method is described in patent WO 01/64634 and US patent US8207355B2.

  • Mesylate or tosylate intermediates : Preparation of azetidine derivatives often uses mesylate or tosylate leaving groups to facilitate ring closure or substitution reactions, as detailed in WO2000063168A1.

  • Purification : After synthesis, azetidine derivatives are purified by crystallization, often as hydrobromide salts, to enhance stability and purity.

Q & A

Q. What are the key synthetic pathways for Azetidin-3-yl(4-methoxyindolin-1-yl)methanone, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions, typically coupling azetidine-3-carboxylic acid derivatives with 4-methoxyindoline. Critical parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .
  • Temperature control : Reactions performed at 25°C show higher yields compared to lower temperatures . Yield optimization strategies include microwave-assisted synthesis (reducing time from 24 hours to 30 minutes) and stoichiometric adjustments (1:1.2 molar ratio of azetidine to indoline) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:
  • Methoxy group: Singlet at δ 3.7–3.9 ppm (¹H NMR).
  • Azetidine protons: Multiplets at δ 3.1–4.2 ppm (¹H NMR).
  • Carbonyl carbon: Resonance at δ 165–175 ppm (¹³C NMR) .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular weight with <5 ppm error .
    • IR spectroscopy : Validates carbonyl stretch (~1650–1700 cm⁻¹) .

Q. What preliminary biological activities have been observed for structurally similar azetidine derivatives?

Analogous compounds exhibit:

  • Enzyme inhibition : Competitive binding to kinase ATP sites (IC₅₀ = 0.1–5 µM) .
  • Neuroprotection : Dopamine D2/D3 receptor modulation (selectivity ratio = 2.8–3.5) in Parkinson’s models .
  • Anticancer effects : Caspase-3 activation in HeLa cells (EC₅₀ = 8.2 µM) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of azetidine derivatives?

  • Orthogonal assay validation : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target engagement .
  • Dose-response studies : Generate EC₅₀/IC₅₀ curves across ≥3 replicates to assess reproducibility .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular docking : Screen against kinase databases (e.g., PDB entries 1A9U) using AutoDock Vina, focusing on ATP-binding sites .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes for 100 ns to evaluate binding stability (RMSD <2.0 Å acceptable) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing targets with ΔG < −8 kcal/mol .

Q. What methodologies are recommended for assessing ADMET properties early in the drug development pipeline?

  • In silico prediction : Use SwissADME to estimate log P (optimal range: 1–3) and topological polar surface area (TPSA <90 Ų) .
  • Caco-2 permeability : Measure apparent permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal stability : Calculate half-life (t₁/₂ >30 min desirable) using liver microsomes .

Q. How can reaction kinetics be systematically analyzed to improve synthesis scalability?

  • Flow chemistry : Achieve 85% conversion in 5 minutes (vs. 12 hours in batch) via continuous flow reactors .
  • Design of Experiments (DoE) : Vary temperature (20–80°C) and catalyst loading (1–5 mol%) to identify robust conditions .
  • Process analytical technology (PAT) : Use inline FTIR to monitor carbonyl formation rates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-methoxyindolin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-methoxyindolin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.